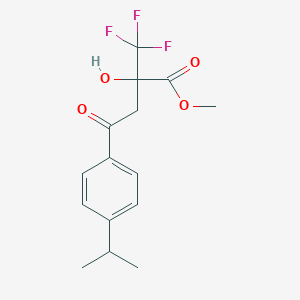

Methyl 2-hydroxy-4-(4-isopropylphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Description

Methyl 2-hydroxy-4-(4-isopropylphenyl)-4-oxo-2-(trifluoromethyl)butanoate is a synthetic ester featuring a hydroxyl group, a trifluoromethyl substituent, and a 4-isopropylphenyl ketone moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropylphenyl substituent may influence steric interactions in biological systems .

Properties

IUPAC Name |

methyl 2-hydroxy-4-oxo-4-(4-propan-2-ylphenyl)-2-(trifluoromethyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3O4/c1-9(2)10-4-6-11(7-5-10)12(19)8-14(21,13(20)22-3)15(16,17)18/h4-7,9,21H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJGHZYMFABHKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-(4-isopropylphenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(4-isopropylphenyl)-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-hydroxy-4-(4-isopropylphenyl)-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-(4-isopropylphenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Example 332 (EP 4 374 877 A2)

- Structure: 4-[2,3-Difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoate.

- Key Differences: Contains a pyrimidine ring and diazaspirodecenone core, absent in the target compound. Features multiple trifluoromethyl groups and a carbamoyl linkage, enhancing receptor-binding specificity.

- Physicochemical Properties :

Example 237 (EP 4 374 877 A2)

- Structure : (3S)-3-Tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyrimidine-5-carboxamide.

- Key Differences :

- Pyrimidine carboxamide scaffold with tert-butyl and chlorophenyl groups.

- Lacks the ester and ketone functionalities of the target compound.

- Applications : Likely a kinase inhibitor or antiviral agent due to pyrimidine-carboxamide motifs .

Fenofibric Acid (Imp. B, Reference Standards 2018)

- Structure: 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid.

- Key Differences: Propanoic acid backbone vs. butanoate ester in the target compound. Chlorobenzoyl and phenoxy substituents instead of isopropylphenyl and trifluoromethyl groups.

- Applications: Major metabolite of fenofibrate (lipid-regulating agent); simpler structure limits steric bulk compared to the target compound .

Comparative Analysis Table

Key Research Findings

Trifluoromethyl Impact : The trifluoromethyl group in the target compound and patent analogues enhances metabolic stability and lipophilicity, critical for oral bioavailability .

Synthetic Utility : Patent compounds with pyrimidine or spirocyclic cores demonstrate the structural diversity achievable from ester/ketone intermediates like the target compound .

Biological Activity

Methyl 2-hydroxy-4-(4-isopropylphenyl)-4-oxo-2-(trifluoromethyl)butanoate is a compound of interest due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H16F3O3

- Molecular Weight : 300.29 g/mol

The presence of trifluoromethyl and isopropyl groups in its structure may contribute to its unique biological properties.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, an MTT assay revealed that the compound effectively reduces cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest.

Antidiabetic Potential

The compound has also been evaluated for its antidiabetic effects. In studies assessing its inhibitory activity against key enzymes involved in carbohydrate metabolism, it showed promising results:

| Enzyme Target | IC50 (µM) | Reference |

|---|---|---|

| α-glucosidase | 6.28 | |

| α-amylase | 4.58 | |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.91 |

These findings indicate that this compound may serve as a multi-target agent for diabetes management, potentially aiding in the regulation of blood glucose levels.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay, where it exhibited an IC50 value of 2.36 µM, demonstrating its potential to mitigate oxidative stress in biological systems. This activity is crucial as oxidative stress is linked to various chronic diseases, including cancer and diabetes.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit key metabolic enzymes suggests that it may interfere with glucose absorption and metabolism.

- Cell Cycle Modulation : Evidence from cell line studies indicates that the compound may induce cell cycle arrest at specific phases, leading to reduced proliferation.

- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells, contributing to its antitumor effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against multiple cancer types, highlighting its potential as a therapeutic agent in oncology.

- Diabetes Management : Research focusing on diabetic models has shown that this compound can significantly lower blood glucose levels in both in vitro and in vivo settings, suggesting its utility in managing diabetes.

- Oxidative Stress Studies : Investigations into its antioxidant properties revealed that it could protect cells from oxidative damage, further supporting its role in chronic disease prevention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.